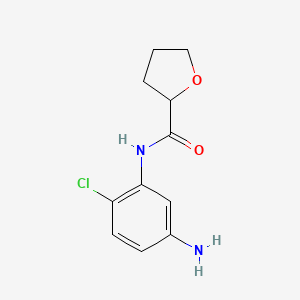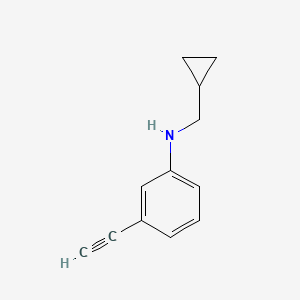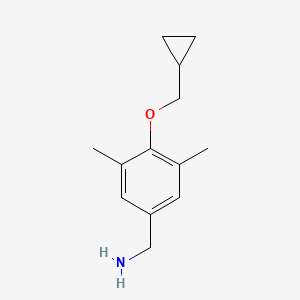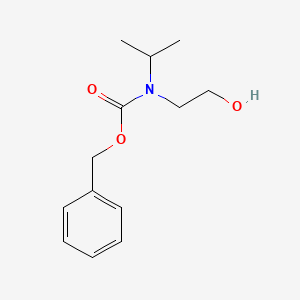![molecular formula C10H10N2O2 B1386433 [4-(5-メチル-1,3,4-オキサジアゾール-2-イル)フェニル]メタノール CAS No. 179055-98-2](/img/structure/B1386433.png)
[4-(5-メチル-1,3,4-オキサジアゾール-2-イル)フェニル]メタノール
説明
“[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are physiologically active heterocyclic compounds with a vast sphere of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor and cathepsin K inhibitor antioxidant properties.
Synthesis Analysis
The synthesis of “[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol” involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Molecular Structure Analysis
The molecular structure of “[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol” was confirmed using spectral analysis such as IR, 1H NMR, and 13C NMR . The 1H NMR (CDCl3) showed peaks at δ 3.86 (d, 2H, NH2), 5.09 (s, 2H, OCH2), 8.46 (t, 1H, NH), 6.81–7.85 (m, 9H, Ar–H). The 13C-NMR (CDCl3) showed peaks at δ 65.9, 116.3, 129.78, 131.6, 132.3, 133.6, 133.9, 132.4, 161.7, 169.8, 194.9 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol” include cyclization, nucleophilic alkylation, and acylation . The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Physical and Chemical Properties Analysis
The physical and chemical properties of “[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol” include a melting point of 115–117 °C . The compound was characterized by FT-IR, LCMS, and NMR spectral techniques .科学的研究の応用
抗菌および抗真菌活性
1,3,4-オキサジアゾールは、細菌および真菌感染症の治療における可能性について研究されています。 合成された化合物は、これらの病原体の増殖を阻害する有望な結果を示しており、感染症の新しい治療法につながる可能性があります .
抗がん評価
これらの化合物は、抗がん特性についても評価されています。 ミトコンドリア酵素の活性を測定するMTTアッセイは、生きた細胞を定量化し、1,3,4-オキサジアゾールのがん細胞に対する有効性を評価するために使用されてきました .
抗トリパノソーマ活性
研究では、シャーガス病の原因となる寄生虫であるトリパノソーマ・クルージに対する1,3,4-オキサジアゾールの使用が探求されています。 分子ドッキング研究と細胞毒性および抗トリパノソーマ活性の評価が行われています .
農業用途
1,3,4-オキサジアゾールは、パールミレットのうどんこ病菌などの植物病原体に対して活性があることが示されています。 それらは、幅広い農学的生物活性を有する化学農薬として潜在性があります .
癌細胞株の阻害
いくつかの誘導体は、さまざまな癌細胞株に対する強力な阻害剤として特定されています。 これらの発見は、新しい癌治療薬の開発における可能性を示唆しています .
将来の方向性
The future directions for “[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol” could involve further exploration of its biological activities and potential applications in medicine and agriculture . Additionally, new methods of obtaining complex structures containing oxadiazole rings are being sought .
作用機序
Target of Action
It is known that 1,3,4-oxadiazole derivatives, which this compound is a part of, have a broad biological activity spectrum . They have been reported to exhibit antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Mode of Action
Some 1,3,4-oxadiazole derivatives have been reported to act on enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation and also acting some pathways likes inhibiting telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Pharmacokinetics
In silico results indicated that some 1,2,4-oxadiazole derivatives agree to the lipinski rules of the five and theoretically, the designed compounds were presenting a positive oral bioavailability .
Result of Action
It is known that 1,3,4-oxadiazole derivatives have a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Action Environment
It is known that the biological activity of 1,3,4-oxadiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, temperature, and other conditions .
生化学分析
Biochemical Properties
[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol can alter the expression of genes related to oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol can activate transcription factors that regulate gene expression, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol can cause toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites in the body. Additionally, [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol can influence the activity of cofactors involved in metabolic reactions .
Transport and Distribution
The transport and distribution of [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol can be transported into cells via organic anion transporters and bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol may localize to the mitochondria, where it can influence mitochondrial function and energy production .
特性
IUPAC Name |
[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-12-10(14-7)9-4-2-8(6-13)3-5-9/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIIYKUYDLFHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656467 | |
| Record name | [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179055-98-2 | |
| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179055-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


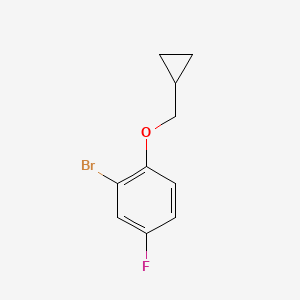
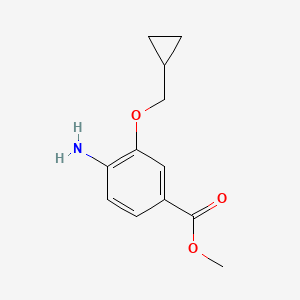

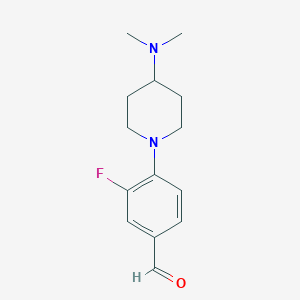
![N-[(2-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386357.png)
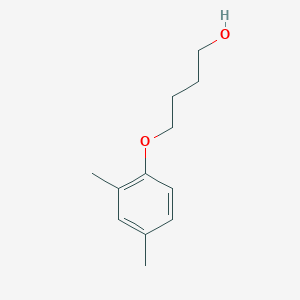
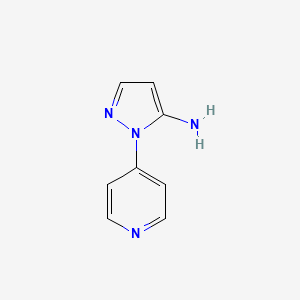
![Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-](/img/structure/B1386362.png)
